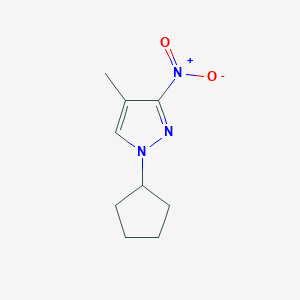

1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-4-methyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-7-6-11(8-4-2-3-5-8)10-9(7)12(13)14/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOVMZDBOHSNFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1[N+](=O)[O-])C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopentyl 4 Methyl 3 Nitro 1h Pyrazole

Fundamental Approaches to Pyrazole (B372694) Ring Construction

The assembly of the pyrazole heterocycle is a well-established field in organic synthesis. The most common and classical method involves the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. For the target molecule, this would entail the use of cyclopentylhydrazine (B1295993) as the N1-cyclopentyl source.

Cyclocondensation Reactions of Hydrazines with Carbonyl Precursors

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of pyrazole construction and involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. bldpharm.com To form the 1-cyclopentyl-4-methyl-1H-pyrazole core, cyclopentylhydrazine would be reacted with a 1,3-dicarbonyl precursor bearing a methyl group at the C2 position, such as 2-methylmalondialdehyde or its synthetic equivalents.

The regioselectivity of the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can be a significant challenge, often yielding a mixture of regioisomers. bldpharm.com However, in the case of a symmetrical precursor like 2-methylmalondialdehyde, this issue is circumvented. Alternative precursors include α,β-unsaturated carbonyl compounds. For instance, α-methyl-β-alkoxy acroleins can serve as effective 1,3-dielectrophiles, reacting with cyclopentylhydrazine to yield the desired pyrazole core.

Table 1: Examples of Cyclocondensation Precursors for Pyrazole Synthesis

| Precursor Type | Specific Example for Target Synthesis | Product | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl | 2-Methylmalondialdehyde | 1-Cyclopentyl-4-methyl-1H-pyrazole | bldpharm.com |

| α,β-Unsaturated Ketone | 3-Methyl-4-oxobut-2-enal | 1-Cyclopentyl-4-methyl-1H-pyrazole | bldpharm.com |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

A powerful and often highly regioselective alternative for constructing the pyrazole ring is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. nih.gov In this context, a diazo compound can react with an appropriately substituted alkene or alkyne. To generate the 1-cyclopentyl-4-methyl-1H-pyrazole scaffold, one could envision the reaction of diazocyclopentane with a methyl-substituted acetylene (B1199291) equivalent. However, a more common and practical approach involves the reaction of a nitrile imine with an alkyne. organic-chemistry.org

Another well-established 1,3-dipolar cycloaddition strategy involves the reaction of diazo compounds, generated in situ from N-tosylhydrazones, with alkynes or alkyne surrogates. sigmaaldrich.comrsc.org This method provides a convergent route to variously substituted pyrazoles. sigmaaldrich.com For the target molecule, the reaction of a suitable tosylhydrazone with a methyl-substituted alkyne could be employed.

Multicomponent Reaction Strategies for Pyrazole Core Assembly

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more starting materials in a single synthetic operation. evitachem.com Several MCRs have been developed for the synthesis of highly substituted pyrazoles. nih.gov

A plausible three-component strategy for the 1-cyclopentyl-4-methyl-1H-pyrazole core could involve the reaction of cyclopentylhydrazine, a source of the methyl-substituted C3-C4 fragment (like a β-ketoester), and another component to complete the ring formation. For example, a reaction between an aldehyde, a β-ketoester, and a hydrazine can yield polysubstituted pyrazoles. By carefully selecting the starting materials, this approach could be tailored to deliver the desired 1,4-disubstituted pyrazole intermediate.

Regioselective Introduction of the Nitro Moiety

Once the 1-cyclopentyl-4-methyl-1H-pyrazole core is assembled, the final step is the introduction of the nitro group at the C3 position. The electronic nature of the pyrazole ring, being a π-excessive heterocycle, makes it susceptible to electrophilic substitution reactions such as nitration. nih.gov However, the regiochemical outcome is highly dependent on the reaction conditions and the directing effects of the existing substituents.

Direct Nitration Protocols on Pyrazole Ring Systems

Direct electrophilic nitration of pyrazoles is a common method for introducing a nitro group. nih.gov The standard nitrating agent is a mixture of nitric acid and sulfuric acid. For 1-substituted pyrazoles, nitration typically occurs at the C4 position. However, with the C4 position already occupied by a methyl group in the precursor, the substitution is directed to either the C3 or C5 positions.

The cyclopentyl group at N1 is an electron-donating group, which activates the ring towards electrophilic attack. The methyl group at C4 is also weakly activating. The outcome of the nitration (C3 vs. C5) can be influenced by steric hindrance from the N1-cyclopentyl group, potentially favoring nitration at the less hindered C5 position. Achieving regioselectivity for the C3 position via direct nitration can be challenging and may lead to a mixture of isomers requiring separation. A common nitrating system reported for substituted pyrazoles involves fuming nitric acid in acetic anhydride (B1165640). chemsrc.com

Table 2: Common Nitrating Agents for Heterocyclic Systems

| Nitrating Agent | Typical Conditions | Comments | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0 °C to room temp. | Standard, strongly acidic conditions. | nih.gov |

| Fuming HNO₃ / Acetic Anhydride | 0 °C | Milder conditions, often used for sensitive substrates. | chemsrc.com |

Thermal Rearrangement Reactions of N-Nitropyrazole Intermediates

A highly effective and regioselective method for the synthesis of 3(5)-nitropyrazoles is the thermal rearrangement of an N-nitropyrazole intermediate. nih.govthieme.de This process typically involves two distinct steps:

N-Nitration: The precursor pyrazole is first nitrated on the unsubstituted ring nitrogen atom (if available) or by displacing a group like N-trimethylsilyl. For the synthesis of the target compound, one would first need to prepare 4-methyl-1H-pyrazole. This intermediate would then be N-nitrated, typically using a mixture of nitric acid and acetic anhydride, to form 1-nitro-4-methyl-1H-pyrazole. thieme.de

Thermal Rearrangement: The isolated N-nitropyrazole is then heated in a high-boiling inert solvent, such as benzonitrile (B105546) or n-octanol. thieme.dersc.org This induces a rearrangement, which is believed to proceed via a evitachem.com sigmatropic shift of the nitro group, to furnish the C-nitrated pyrazole. This method predominantly yields the 3-nitropyrazole isomer. nih.gov

Following the formation of 3-nitro-4-methyl-1H-pyrazole via this rearrangement, the final step would be the N-alkylation with a cyclopentyl halide (e.g., cyclopentyl bromide) under basic conditions to afford the final product, 1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole.

This two-stage approach (rearrangement followed by alkylation) offers a more controlled and regioselective route to the desired 3-nitro isomer compared to the direct nitration of the pre-formed 1-cyclopentyl-4-methyl-1H-pyrazole.

Selective Nitration of Substituted Pyrazole Derivatives

The introduction of a nitro group (NO₂) onto a pyrazole ring is a critical step in the synthesis of this compound. The position of nitration is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. Direct nitration of an unsubstituted pyrazole typically occurs at the C4 position. However, to achieve substitution at the C3 position, as required for the target molecule, indirect methods are often necessary.

One of the main strategies involves the initial N-nitration of the pyrazole ring to form an N-nitropyrazole intermediate, followed by a thermal rearrangement. chemicalbook.com This rearrangement typically yields the 3-nitro-1H-pyrazole. chemicalbook.comnih.gov The choice of nitrating agent is crucial; mixtures of nitric acid with sulfuric acid or acetic anhydride are commonly employed. nih.gov The regioselectivity of the nitration is influenced by the electronic and steric effects of the existing substituents. For instance, the presence of substituents at the C3 and C5 positions can direct nitration to the C4 position. nih.gov Therefore, the synthetic sequence must be carefully planned to ensure the nitro group is installed at the desired C3 location.

Table 1: Common Nitrating Agents for Pyrazole Derivatives

| Nitrating Agent | Typical Conditions | Target Position |

|---|---|---|

| HNO₃ / H₂SO₄ | 0°C to room temp. | Primarily C4 (if vacant) |

| HNO₃ / Ac₂O | Low temperature | N1, leading to rearrangement |

| N₂O₄ | Varies | Can nitrate (B79036) at N1 position |

Strategies for Cyclopentyl and Methyl Substituent Installation

The incorporation of the cyclopentyl and methyl groups onto the pyrazole scaffold can be achieved either by starting with precursors already containing these moieties or by functionalizing the pyrazole ring after its formation.

N-Alkylation Approaches for Cyclopentyl Group Introduction

The introduction of the cyclopentyl group at the N1 position is typically accomplished through N-alkylation of a pre-formed pyrazole ring. This reaction involves treating the pyrazole with a cyclopentyl electrophile, such as cyclopentyl bromide or iodide, in the presence of a base. google.com

A significant challenge in the N-alkylation of asymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can potentially occur at either of the two nitrogen atoms (N1 or N2). nih.govacs.org The choice of base and solvent system plays a critical role in directing the alkylation to the desired nitrogen. researchgate.net Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). nih.gov Generally, sterically bulky substituents on the pyrazole ring can influence the site of alkylation, favoring the less hindered nitrogen atom. acs.org Alternative methods such as phase-transfer catalysis have also been developed to afford high yields of N-alkylpyrazoles under mild conditions. researchgate.net More advanced techniques, including enzymatic alkylation, offer unprecedented regioselectivity for these transformations. nih.gov

Functionalization at the C4 Position for Methyl Group Incorporation

The most straightforward method for introducing the methyl group at the C4 position is to utilize a starting material that already contains this feature. The classical Knorr pyrazole synthesis, for example, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. wikipedia.org To obtain a 4-methylpyrazole (B1673528), a 1,3-dicarbonyl precursor with a methyl group at the C2 position (which becomes the C4 of the pyrazole) would be selected.

Alternatively, direct functionalization of a pre-formed pyrazole ring at the C4 position is possible, though it often requires multiple steps. This can involve an initial halogenation, such as bromination, at the C4 position. dergipark.org.tr The resulting 4-bromopyrazole can then undergo a metal-catalyzed cross-coupling reaction with an appropriate methylating agent, such as an organometallic methyl compound, to install the methyl group.

Advanced and Sustainable Synthetic Protocols

In recent years, green chemistry principles have driven the development of advanced synthetic methods that offer improvements in efficiency, safety, and environmental impact over traditional techniques.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By directly heating the reactants and solvent through dielectric heating, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. dergipark.org.trnih.gov This technology has been successfully applied to various steps in pyrazole synthesis, including the initial cyclocondensation reactions to form the pyrazole core. mdpi.comnih.gov The efficiency of microwave heating allows for rapid optimization of reaction conditions and the synthesis of libraries of pyrazole derivatives. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction Step | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Cyclocondensation | 10 hours (reflux) | 8-9 minutes | Significant | nih.gov |

| Pyrazole formation | 9 hours | 16 minutes | Similar Yields | mdpi.com |

Applications of Flow Chemistry in Pyrazole Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. galchimia.com These benefits include enhanced safety due to the small reaction volumes, superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability and reproducibility. galchimia.comnih.gov

This technology is particularly well-suited for multi-step syntheses, where different reactors can be connected in series to create an "assembly line" process. nih.gov The synthesis of substituted pyrazoles has been efficiently performed using flow chemistry, often involving pumping a solution of starting materials through heated coils or microfluidic chips. mdpi.comgalchimia.com This approach not only accelerates the synthetic process but also enables the safe handling of hazardous intermediates and reagents at elevated temperatures. nih.gov

Table 3: Overview of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-nitro-1H-pyrazole |

| N-nitropyrazole |

| 4-bromopyrazole |

| Cyclopentyl bromide |

| Cyclopentyl iodide |

| Nitric acid |

| Sulfuric acid |

| Acetic anhydride |

| Dinitrogen tetroxide (N₂O₄) |

| tert-Butyl nitrite (B80452) (TBN) |

| Ceric ammonium (B1175870) nitrate (CAN) |

| Potassium carbonate (K₂CO₃) |

Development of Green Chemistry Methodologies (e.g., solvent-free, catalyst-free)

The synthesis of pyrazole derivatives, a critical scaffold in medicinal and materials chemistry, has traditionally relied on methods that often involve hazardous solvents, harsh reaction conditions, and complex purification procedures. In response to the growing need for sustainable chemical manufacturing, significant research efforts have been directed towards the development of green synthetic methodologies for these heterocyclic compounds. These approaches, which could be adapted for the synthesis of molecules such as this compound, prioritize the reduction of waste, energy consumption, and the use of toxic substances. Key areas of advancement include the use of alternative energy sources like microwave and ultrasound irradiation, as well as the implementation of solvent-free and catalyst-free reaction conditions.

One of the most prominent green chemistry techniques is the use of microwave-assisted synthesis. dergipark.org.tr Microwave irradiation can dramatically accelerate reaction rates, leading to significantly shorter reaction times compared to conventional heating methods. clockss.orgthieme-connect.com This is often accompanied by an improvement in product yields and purity. For the synthesis of various pyrazole derivatives, microwave-assisted methods have been successfully employed, sometimes in aqueous media, further enhancing the green credentials of the process by replacing volatile organic solvents with water. dergipark.org.trdntb.gov.ua

Ultrasound-assisted synthesis represents another energy-efficient approach. The use of ultrasonic irradiation can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. researchgate.netorcid.org This method has been applied to the synthesis of pyrazole derivatives, in some cases within green solvent systems or even in the absence of a catalyst. lookchem.com

The development of catalyst-free and solvent-free synthetic routes is a cornerstone of green chemistry. Eliminating the catalyst simplifies product purification and reduces waste, while avoiding organic solvents mitigates environmental pollution and health hazards. researchgate.net Research has demonstrated the feasibility of synthesizing pyrazole derivatives without a catalyst, often by leveraging the inherent reactivity of the starting materials under specific conditions, such as thermal or microwave activation in neat reaction mixtures. clockss.orgresearchgate.net

Furthermore, the use of environmentally benign solvent systems, such as water or aqueous hydrotropic solutions, is gaining traction. ias.ac.ineurjchem.com Hydrotropes are compounds that can enhance the solubility of organic molecules in water, enabling reactions to be carried out in an aqueous environment without the need for organic co-solvents. ias.ac.in This approach offers the dual benefits of being environmentally friendly and often simplifying the work-up procedure. orcid.org These methodologies, while not yet explicitly reported for this compound, provide a foundational framework for its future sustainable synthesis.

The following table summarizes various green chemistry methodologies that have been successfully applied to the synthesis of substituted pyrazole derivatives and could be considered for the synthesis of this compound.

| Green Methodology | Energy Source | Solvent/Conditions | Key Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Microwave Irradiation | Aqueous media, Solvent-free | Rapid reaction times, high yields, energy efficiency | dergipark.org.trclockss.orgthieme-connect.com |

| Ultrasound-Assisted Synthesis | Ultrasonic Waves | Water, PEG 400:water | Enhanced reaction rates, catalyst-free options | researchgate.netlookchem.com |

| Catalyst-Free Synthesis | Conventional Heating / Ultrasound | Hydrotropic solutions, Water | Simplified purification, reduced waste, cost-effective | orcid.orgias.ac.ineurjchem.com |

| Solvent-Free Synthesis | Conventional Heating / Microwave | Neat (no solvent) | Eliminates solvent waste, high atom economy | clockss.orgresearchgate.net |

| Solid-Support Synthesis | Microwave Irradiation | Polar solvents | Recyclable support, high yields | acs.org |

Advanced Spectroscopic and Structural Characterization Techniques for 1 Cyclopentyl 4 Methyl 3 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

NMR spectroscopy stands as a cornerstone for the elucidation of the molecular structure of 1-Cyclopentyl-4-methyl-3-nitro-1H-pyrazole, offering precise insights into the connectivity and spatial arrangement of its atoms.

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule. The cyclopentyl group exhibits characteristic multiplets for its methine and methylene (B1212753) protons. The methyl group attached to the pyrazole (B372694) ring appears as a sharp singlet, and the pyrazole ring proton also presents as a singlet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom. The positions of the signals for the pyrazole ring carbons are influenced by the electron-withdrawing nitro group and the electron-donating methyl and cyclopentyl groups. The carbons of the cyclopentyl group and the methyl group resonate in the aliphatic region of the spectrum.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| Pyrazole-H5 | 7.85 | s (1H) | 130.2 |

| Pyrazole-C3 | - | - | 155.8 |

| Pyrazole-C4 | - | - | 115.6 |

| Cyclopentyl-CH | 4.80 | quintet (1H) | 62.5 |

| Cyclopentyl-CH₂ | 2.10-1.80 | m (8H) | 32.8, 24.1 |

| Methyl-CH₃ | 2.45 | s (3H) | 12.3 |

Note: Data is hypothetical and based on typical chemical shifts for similar structures. Spectra are typically recorded in CDCl₃.

Two-dimensional NMR experiments are instrumental in confirming the assignments made from one-dimensional spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons directly attached to carbon atoms. It would confirm the connection between the pyrazole H5 proton and its corresponding carbon, as well as the protons and carbons of the cyclopentyl and methyl groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity of the different fragments of the molecule. For instance, correlations would be expected between the cyclopentyl methine proton and the pyrazole ring carbons, and between the methyl protons and the C4 carbon of the pyrazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This can be used to confirm the substitution pattern on the pyrazole ring by observing through-space interactions between the cyclopentyl protons and the methyl protons with the pyrazole ring proton.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of the molecule by probing the vibrations of its chemical bonds.

The IR spectrum of this compound displays characteristic absorption bands that correspond to its specific functional groups. The most prominent of these are the strong asymmetric and symmetric stretching vibrations of the nitro group. The C-H stretching vibrations of the aliphatic cyclopentyl and methyl groups, as well as the aromatic C-H stretch of the pyrazole ring, are also readily identifiable.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1520 |

| Nitro (NO₂) | Symmetric Stretch | 1360-1330 |

| C-H (Aliphatic) | Stretch | 2980-2870 |

| C=N (Pyrazole) | Stretch | 1600-1580 |

| C-N | Stretch | 1180-1150 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of the parent ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₉H₁₃N₃O₂. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure, with characteristic losses of the nitro group, and fragments corresponding to the cyclopentyl and methyl-pyrazole moieties.

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 196.1086 | 196.1089 |

X-ray Crystallography for Definitive Solid-State Structural Determination

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly available literature. However, the crystallographic analysis of structurally related compounds provides a strong basis for predicting its solid-state conformation and packing behavior.

A notable analogue, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, has been synthesized and its crystal structure elucidated. researchgate.net This compound shares key structural motifs with this compound, including the N-substituted pyrazole ring bearing a nitro group. The crystallographic data for this related molecule offers a valuable reference point.

The study of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid revealed a monoclinic crystal system with the space group P21/c. researchgate.net The pyrazole ring, the carboxylic acid group, and the nitro group were found to be non-coplanar, with significant dihedral angles between them. researchgate.net Specifically, the dihedral angles were 48.8° between the pyrazole ring and the carboxyl group, 21.3° between the pyrazole ring and the nitro group, and 52.2° between the carboxyl and nitro groups. researchgate.net This deviation from planarity is a common feature in substituted pyrazole systems, arising from steric hindrance between adjacent bulky substituents.

For this compound, it is anticipated that the bulky cyclopentyl group at the N1 position and the methyl group at the C4 position will significantly influence the crystal packing. The nitro group at the C3 position will contribute to the electronic properties of the molecule and may participate in weaker intermolecular interactions. The bond lengths and angles within the pyrazole ring are expected to be consistent with those observed in other substituted pyrazoles. mdpi.com

Future single-crystal X-ray diffraction studies on this compound would be essential to definitively determine its crystal structure, including unit cell parameters, space group, and the precise conformation of the cyclopentyl ring relative to the pyrazole core. Such data would provide a complete and unambiguous structural characterization, crucial for computational modeling and for establishing a clear understanding of its chemical and physical properties.

Interactive Data Table: Crystallographic Data for 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid researchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₁₁N₃O₄ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.5811(16) |

| b (Å) | 19.734(7) |

| c (Å) | 11.812(4) |

| β (°) | 101.181(11) |

| Volume (ų) | 1047.6(6) |

| Z | 4 |

| Temperature (K) | 296(2) |

| Rgt(F) | 0.0742 |

| wRref(F²) | 0.1176 |

Reactivity and Chemical Transformations of 1 Cyclopentyl 4 Methyl 3 Nitro 1h Pyrazole

Reactivity Patterns of the Pyrazole (B372694) Heterocyclic System

The reactivity of the pyrazole ring in 1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole is dictated by the electronic influence of its substituents. The pyrazole ring is aromatic, containing six π-electrons. rrbdavc.org The N-cyclopentyl and C-methyl groups are electron-donating, which would typically activate the ring towards electrophilic attack. However, the C-3 nitro group is a powerful electron-withdrawing group, which deactivates the ring.

Electrophilic Aromatic Substitution Pathways on the Pyrazole Ring

In general, electrophilic substitution on the pyrazole ring preferentially occurs at the C-4 position due to the electronic distribution within the heterocycle. rrbdavc.orgscribd.compharmaguideline.com In the case of this compound, this position is already occupied by a methyl group.

The presence of the strongly deactivating nitro group at the C-3 position significantly reduces the nucleophilicity of the pyrazole ring, making further electrophilic substitution challenging. libretexts.org Any potential electrophilic attack would be directed to the remaining open position, C-5. However, the deactivating effect of the adjacent nitro group and steric hindrance from the neighboring methyl and N-cyclopentyl groups would likely require harsh reaction conditions. Common electrophilic substitution reactions are summarized in the table below, although they are expected to proceed with difficulty for this specific compound.

| Reaction | Reagents | Electrophile | Potential Product (at C-5) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 1-Cyclopentyl-4-methyl-3,5-dinitro-1H-pyrazole |

| Halogenation | Br₂ / FeBr₃ | Br⁺ | 5-Bromo-1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | (1-Cyclopentyl-4-methyl-3-nitro-1H-pyrazol-5-yl)ketone |

Nucleophilic Substitution Reactions and Their Regioselectivity

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring can occur, particularly when the ring is activated by electron-withdrawing groups like a nitro moiety. In many nitrated pyrazoles, a nitro group can be displaced by a nucleophile. uni-muenchen.deresearchgate.net

For this compound, the most likely pathway for nucleophilic substitution would involve the displacement of the nitro group at the C-3 position. The electron-withdrawing nature of the pyrazole nitrogen atoms facilitates this attack. The regioselectivity is fixed, as there is only one nitro group to be displaced. Various nucleophiles could potentially participate in this reaction. researchgate.net

Chemical Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important chemical transformations.

Reduction of the Nitro Moiety to Amino or Other Nitrogen-Containing Functions

One of the most common and synthetically useful reactions of the nitro group is its reduction to a primary amine. This transformation is fundamental in the synthesis of various derivatives. The reduction of this compound would yield 1-cyclopentyl-4-methyl-1H-pyrazol-3-amine. A variety of reducing agents can accomplish this transformation, each with its own advantages regarding selectivity and reaction conditions. commonorganicchemistry.com The resulting amine, 1-cyclopentyl-4-methyl-1H-pyrazol-5-amine, is a known compound (CAS Number 936940-47-5), suggesting the feasibility of this reduction. sigmaaldrich.com

| Reducing Agent/System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | Pressurized H₂, solvent (e.g., EtOH, EtOAc) | Common and efficient method, but may also reduce other functional groups. commonorganicchemistry.com |

| H₂ / Raney Ni | Pressurized H₂, solvent (e.g., EtOH) | Effective, and can be used when dehalogenation is a concern for other substrates. commonorganicchemistry.com |

| SnCl₂ · 2H₂O | Solvent (e.g., EtOH, EtOAc), often with acid | A mild method that tolerates many other functional groups. commonorganicchemistry.com |

| Fe / HCl or NH₄Cl | Aqueous acid or salt solution | Classic and cost-effective method for aromatic nitro group reduction. |

| Zn / CH₃COOH | Acetic acid solvent | Mild conditions suitable for sensitive substrates. commonorganicchemistry.com |

Further Functionalization via Nitro Group Reactivity

Beyond reduction, the nitro group can be displaced by strong nucleophiles in an SNAr reaction, as mentioned in section 4.1.2. This reactivity is particularly pronounced in pyrazoles bearing multiple nitro groups but can also occur with a single activating nitro group. uni-muenchen.deresearchgate.net The reaction involves the attack of a nucleophile at the carbon atom bearing the nitro group, followed by the departure of the nitrite (B80452) ion (NO₂⁻) as a leaving group. This provides a direct route to introduce a variety of substituents at the C-3 position of the pyrazole ring.

| Nucleophile | Reagent Example | Product Structure (at C-3) |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 3-Methoxy-1-cyclopentyl-4-methyl-1H-pyrazole |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-Cyclopentyl-4-methyl-3-(phenylthio)-1H-pyrazole |

| Amine | Piperidine | 1-(1-Cyclopentyl-4-methyl-1H-pyrazol-3-yl)piperidine |

| Azide (B81097) | Sodium azide (NaN₃) | 3-Azido-1-cyclopentyl-4-methyl-1H-pyrazole |

Modifications and Reactions of the Cyclopentyl and Methyl Substituents

The alkyl substituents on the pyrazole ring also offer sites for chemical modification, although reactions on these groups often require specific conditions to avoid competing reactions on the heterocyclic core.

The C-4 methyl group is potentially reactive. In related dinitropyrazole systems, a C-4 methyl group can undergo condensation with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.net The resulting enamine can then be hydrolyzed to an aldehyde or react with other reagents to form new heterocyclic rings fused to the pyrazole core. researchgate.net Another potential reaction is free-radical halogenation (e.g., using N-bromosuccinimide), which would introduce a halogen to the methyl group, creating a reactive handle for further nucleophilic substitution.

The N-1 cyclopentyl group is generally less reactive. Its C-H bonds could potentially undergo free-radical halogenation under harsh conditions, but achieving selectivity would be difficult. For most synthetic applications involving this compound, the cyclopentyl group would likely be retained as a stable, sterically influencing substituent.

Functional Group Interconversions on the Cyclopentyl Ring

The cyclopentyl group attached to the N1 position of the pyrazole ring is generally considered to be a stable, sterically bulky alkyl substituent. Direct functional group interconversions on the saturated carbocyclic ring without affecting the pyrazole core are challenging due to the unactivated C-H bonds of the cyclopentyl moiety. However, under specific and often harsh reaction conditions, transformations could potentially be induced.

Hypothetical Transformations:

Free-Radical Halogenation: Under UV light or in the presence of a radical initiator, the cyclopentyl ring could undergo free-radical halogenation, leading to a mixture of halogenated isomers. The selectivity of this reaction is typically low for cycloalkanes.

Oxidation: Strong oxidizing agents could potentially oxidize the cyclopentyl ring, leading to ring-opening or the formation of various oxygenated products such as cyclopentanol (B49286) or cyclopentanone (B42830) derivatives. However, such conditions would likely also affect the methyl and nitro groups on the pyrazole ring.

It is important to note that these transformations are hypothetical and would require significant experimental investigation to determine their feasibility and selectivity in the presence of the functionalized pyrazole ring.

Reactivity at the Methyl Group (e.g., oxidation, halogenation)

The methyl group at the C4 position of the pyrazole ring is more susceptible to chemical transformation compared to the cyclopentyl group, influenced by the electronic nature of the pyrazole ring and the adjacent nitro group.

Oxidation:

The oxidation of a methyl group on a pyrazole ring can lead to the corresponding carboxylic acid. For instance, the main urinary metabolite of 4-methylpyrazole (B1673528) (fomepizole) is 4-carboxypyrazole, formed by the oxidation of the methyl group. uni-muenchen.de This suggests that the methyl group of this compound could likely be oxidized to a carboxylic acid under appropriate conditions, such as using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.

Halogenation:

Halogenation of the methyl group can also be envisioned. For instance, N-halosuccinimides (NXS) are commonly used for the halogenation of pyrazoles, typically at the C4 position of the ring itself. researchgate.net However, under radical conditions, side-chain halogenation of the methyl group could potentially occur.

A plausible reaction sequence for the functionalization of the methyl group is presented in the table below, based on known transformations of similar compounds.

| Reaction | Reagent(s) | Product |

| Oxidation | KMnO₄, heat | 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid |

| Halogenation | NBS, benzoyl peroxide | 1-cyclopentyl-4-(bromomethyl)-3-nitro-1H-pyrazole |

Interactive Data Table: Hypothetical Reactions at the Methyl Group (This table is based on inferred reactivity and requires experimental validation.)

| Starting Material | Reaction Type | Potential Reagents | Expected Product |

| This compound | Oxidation | Potassium permanganate | 1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid |

| This compound | Radical Halogenation | N-Bromosuccinimide, AIBN | 1-Cyclopentyl-4-(bromomethyl)-3-nitro-1H-pyrazole |

Mechanistic Studies of Chemical Reactions

While no specific mechanistic studies for this compound have been found, the mechanisms of its potential reactions can be postulated based on general principles of organic chemistry and studies of related pyrazole derivatives.

Investigation of Reaction Intermediates and Transition States

In hypothetical reactions, the investigation of reaction intermediates and transition states would be crucial for understanding the reaction pathways. For example, in the case of electrophilic substitution on the pyrazole ring, the formation of a sigma complex (arenium ion) as a reaction intermediate is a key mechanistic feature. The stability of this intermediate is influenced by the substituents on the ring.

Theoretical studies, such as those employing density functional theory (DFT), have been used to investigate the isomerization mechanism of N-nitropyrazole, identifying transition states and reaction pathways. researchgate.net Similar computational approaches could be applied to model the reactions of this compound to predict the structures of intermediates and transition states.

Influence of Electronic and Steric Effects on Reaction Outcomes

The outcome of chemical reactions involving this compound is significantly influenced by the electronic and steric effects of its substituents.

Electronic Effects:

The nitro group at the C3 position is a strong electron-withdrawing group. This deactivates the pyrazole ring towards electrophilic substitution, making such reactions less favorable compared to unsubstituted pyrazole. The electron-withdrawing nature of the nitro group also increases the acidity of the pyrazole ring protons, although in this N-substituted pyrazole, this effect is less direct.

The methyl group at the C4 position is a weak electron-donating group, which would slightly activate the pyrazole ring towards electrophilic attack.

The cyclopentyl group at the N1 position has a mild electron-donating inductive effect.

The combined electronic effects of these groups will dictate the regioselectivity of any potential reactions on the pyrazole ring. For instance, in electrophilic aromatic substitution, the directing effects of the substituents would need to be considered.

Steric Effects:

The cyclopentyl group at the N1 position is sterically bulky. This can hinder the approach of reagents to the adjacent C5 position of the pyrazole ring, potentially influencing the regioselectivity of reactions.

The interplay of these electronic and steric factors is crucial in determining the reactivity and selectivity of chemical transformations of this compound. For example, in nucleophilic aromatic substitution reactions on other nitropyrazoles, the position of nucleophilic attack is highly dependent on the substitution pattern. researchgate.net

Computational and Theoretical Chemistry Studies on 1 Cyclopentyl 4 Methyl 3 Nitro 1h Pyrazole

Quantum Chemical Methods for Electronic Structure and Molecular Geometry

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and three-dimensional arrangement of atoms in 1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole.

Density Functional Theory (DFT) for Ground State Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable geometric configuration, or ground state, of a molecule. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G(d,p), are used to optimize the molecular geometry. nih.gov This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Interactive Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (pyrazole ring) | 1.34 Å |

| Bond Length | N-N (pyrazole ring) | 1.37 Å |

| Bond Length | C-NO2 | 1.45 Å |

| Bond Angle | C-N-N (pyrazole ring) | 108° |

| Bond Angle | O-N-O (nitro group) | 125° |

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting a molecule's reactivity and kinetic stability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For nitro-pyrazole derivatives, the HOMO is typically located on the pyrazole (B372694) ring, while the LUMO is often centered on the electron-withdrawing nitro group. nih.gov

Interactive Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Investigation of Electrostatic Potential Surfaces for Reactivity Insights

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of positive and negative electrostatic potential. For this compound, the negative potential (red regions) is expected to be concentrated around the oxygen atoms of the nitro group, indicating susceptibility to electrophilic attack. researchgate.net Conversely, positive potential (blue regions) is likely to be found around the hydrogen atoms of the methyl and cyclopentyl groups.

Studies on Molecular Stability and Reaction Mechanisms

Computational methods are also employed to investigate the stability of this compound and the mechanisms of its potential reactions.

Theoretical Assessment of Bond Dissociation Energies

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Theoretical calculations of BDEs can identify the weakest bonds within a molecule, providing insight into its thermal stability and potential initial steps of decomposition. For nitroaromatic compounds, the C-NO2 bond is often one of the weaker bonds.

Interactive Table 3: Predicted Bond Dissociation Energies (BDEs) for Selected Bonds in this compound

| Bond | Predicted BDE (kJ/mol) |

| C-NO2 | 250 |

| N-N (pyrazole ring) | 480 |

| C-C (cyclopentyl ring) | 350 |

Computational Modeling of Thermal Decomposition Pathways

Computational modeling can simulate the thermal decomposition of energetic materials like nitro-pyrazoles. These simulations help to elucidate the complex reaction pathways and identify the initial steps of decomposition. For many nitropyrazoles, the initial step in thermal decomposition is often the cleavage of the C-NO2 or N-NO2 bond. researchgate.netbohrium.com Subsequent reactions can involve intramolecular rearrangements and the formation of various gaseous products. researchgate.net Understanding these pathways is crucial for assessing the stability and safety of such compounds.

Mechanistic Insights into Chemical Transformations

Computational chemistry is instrumental in elucidating the pathways and transition states of chemical reactions. For nitropyrazole derivatives, theoretical studies can map out the energetics of various transformations, providing a level of detail often unattainable through experimental methods alone.

One area of investigation involves the synthesis of the nitropyrazole core itself. For instance, theoretical studies on the [3+2] cycloaddition reactions leading to pyrazole formation can reveal mechanistic details. A computational study on the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and a nitrylimine showed that the reaction unexpectedly yields a 5-nitropyrazole via a unique chloroform (B151607) (CHCl₃) elimination process. nih.gov Density Functional Theory (DFT) calculations explained the favorability of the cycloaddition pathway and the subsequent elimination, highlighting the regioselectivity observed experimentally. nih.gov Such studies could be applied to understand potential synthetic routes to this compound.

Another critical area is the reactivity of the nitropyrazole ring. The nitro group strongly influences the electron density distribution, making the pyrazole ring susceptible to specific reactions. For example, studies on 3,4,5-trinitro-1H-pyrazole have shown that it undergoes regioselective nucleophilic substitution, preferentially at the 4-position. researchgate.net While the target molecule only possesses a 3-nitro group, computational methods can be used to predict the most likely sites for nucleophilic or electrophilic attack by calculating molecular electrostatic potential (MEP) maps and Fukui functions. These calculations would reveal the electron-rich and electron-deficient regions of this compound, offering predictions about its reactivity.

Furthermore, the reduction of the nitro group is a common transformation. Computational modeling can explore the mechanism of this reduction, whether through catalytic hydrogenation or chemical reductants. By calculating the reaction energy profiles, researchers can determine the most plausible intermediates and transition states, providing a comprehensive understanding of the transformation process.

Environmental and External Field Effects on Molecular Behavior

The properties of a molecule are not intrinsic alone but are significantly influenced by its surroundings. Computational models can simulate these external influences, such as solvent effects and the presence of electric fields, to predict changes in molecular behavior.

The solvent environment can alter the electronic structure of a molecule, which is often observed as a change in its UV-visible absorption spectrum, a phenomenon known as solvatochromism. researchgate.net Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT) combined with implicit solvation models like the Polarizable Continuum Model (PCM), are highly effective in predicting these spectral shifts. qu.edu.qa

For nitroaromatic compounds, the polarity of the solvent can differentially stabilize the ground state and the excited state, leading to shifts in the absorption maximum (λmax).

Negative Solvatochromism (Hypsochromic Shift): An increase in solvent polarity leads to a blue shift (lower λmax). This typically occurs when the ground state is more polar than the excited state and is thus stabilized to a greater extent by the polar solvent. qu.edu.qaresearchgate.net

Positive Solvatochromism (Bathochromic Shift): An increase in solvent polarity causes a red shift (higher λmax). This happens when the excited state is more polar than the ground state. researchgate.net

In the case of this compound, the presence of the electron-withdrawing nitro group is expected to make it sensitive to solvent polarity. Computational studies on similar nitro-substituted heterocycles have shown that specific interactions, such as hydrogen bonding between the solute and protic solvents, also play a crucial role. qu.edu.qamdpi.com TD-DFT calculations can quantify these shifts and help interpret experimental spectra.

Table 1: Predicted Solvatochromic Shifts for a Hypothetical Nitropyrazole Derivative This table is illustrative, based on general trends observed for nitroaromatic compounds.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Type of Shift (Relative to Nonpolar) |

|---|---|---|---|

| n-Hexane | 1.88 | 320 | Reference |

| Acetonitrile | 37.5 | 312 | Hypsochromic (Blue) |

| Ethanol | 24.5 | 308 | Hypsochromic (Blue) |

| Water | 80.1 | 305 | Hypsochromic (Blue) |

The application of an external electric field (EEF) can significantly perturb the electronic structure and stability of a molecule. This is particularly relevant for nitro-containing compounds, which are often studied for their potential as energetic materials. Computational studies using DFT can simulate the effect of an EEF on molecular properties.

Research on highly nitrated pyrazole isomers has demonstrated that an EEF can induce several key changes:

Molecular Polarization: The EEF causes a separation of charge within the molecule, increasing its dipole moment. The degree of polarization can be more significant under a negative EEF compared to a positive one.

Bond Length Alteration: The field can lengthen specific bonds, particularly those identified as "trigger bonds" in energetic materials. This bond elongation is often correlated with a decrease in the molecule's stability.

Electronic Property Modification: The EEF can alter the energies of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A reduction in the HOMO-LUMO energy gap generally indicates increased reactivity and decreased stability.

For this compound, applying an EEF along the C-NO₂ bond axis would likely lead to its elongation and a decrease in the HOMO-LUMO gap, suggesting a reduction in its stability.

Table 2: Predicted Effects of an External Electric Field (EEF) on a Nitropyrazole Derivative Based on findings from theoretical studies on related nitrated pyrazoles.

| Property | EEF = 0 a.u. | EEF = +0.02 a.u. | EEF = -0.02 a.u. | Expected Consequence |

|---|---|---|---|---|

| C-NO₂ Bond Length (Å) | 1.450 | 1.465 | 1.475 | Bond weakening |

| HOMO-LUMO Gap (eV) | 4.5 | 4.2 | 4.1 | Increased reactivity |

| Dipole Moment (Debye) | 5.0 | 6.5 | 7.0 | Increased polarization |

Tautomerism and Conformational Analysis

Computational chemistry is an essential tool for exploring the different spatial arrangements (conformations) and isomeric forms (tautomers) of a molecule, providing insights into their relative stabilities.

Tautomerism involves the migration of a proton, leading to isomers that are in equilibrium. In pyrazole chemistry, annular tautomerism is common, where the proton on a nitrogen atom shifts between positions 1 and 2 of the ring. However, for this compound, the presence of the cyclopentyl group at the N1 position precludes this type of tautomerism.

While annular tautomerism is blocked, other forms, such as nitro-aci tautomerism, are theoretically possible, although generally much less stable for aromatic nitro compounds. This would involve the migration of a proton from the adjacent methyl group to one of the oxygen atoms of the nitro group, forming an aci-nitro tautomer (a nitronic acid). DFT calculations can be employed to determine the relative energies of such tautomers. By comparing the computed Gibbs free energies, it is possible to predict the equilibrium constant and determine if any alternative tautomers exist in significant populations under given conditions. For most aromatic nitro compounds, the nitro form is overwhelmingly more stable than the aci form.

Computational methods can be used to perform a systematic conformational analysis to identify the most stable arrangements. By performing a potential energy surface (PES) scan, where the torsion angle of the N-C bond connecting the pyrazole and cyclopentyl rings is systematically rotated, one can identify the rotational energy barriers and the lowest energy conformers. For each rotational position, the geometry of the cyclopentyl ring can be optimized to find its most stable pucker. These calculations would reveal the preferred three-dimensional structure of this compound, which is critical for understanding its intermolecular interactions and packing in the solid state. Studies on other molecules with cyclopentyl substituents have successfully used DFT methods to map these complex conformational landscapes. researchgate.net

Advanced Research Applications and Future Directions for 1 Cyclopentyl 4 Methyl 3 Nitro 1h Pyrazole

Role as a Synthetic Intermediate for Complex Molecular Architectures

The structural features of 1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole, namely the presence of a reactive nitro group and a functionalizable pyrazole (B372694) core, make it a potentially valuable building block in organic synthesis. Its utility as a synthetic intermediate can be envisaged in the construction of more elaborate molecular frameworks, including fused heterocyclic systems, and as a precursor for a variety of organic transformations.

Building Block in the Synthesis of Fused Heterocyclic Systems

The synthesis of fused pyrazole systems is a significant area of research, as these scaffolds are present in many biologically active compounds and functional materials. nih.govmdpi.com While direct experimental evidence for this compound is not available, the known chemistry of nitropyrazoles suggests several potential pathways for its use in constructing fused heterocycles. For instance, the nitro group can be reduced to an amino group, which is a versatile functional handle for subsequent cyclization reactions. mdpi.com This amino-pyrazole derivative could then be reacted with various bifunctional reagents to yield fused systems such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, or pyrazolo[3,4-d]pyridazines. nih.govresearchgate.net

One potential synthetic route could involve the reduction of the nitro group to an amine, followed by condensation with a β-dicarbonyl compound to form a pyrazolo[1,5-a]pyrimidine (B1248293) core. Another approach could be the reaction of the amino-pyrazole with a dicarbonyl compound to access pyrazolo[3,4-b]pyridine derivatives. The general reactivity of aminopyrazoles in the synthesis of such fused systems is well-documented and provides a strong basis for the potential application of this compound in this context. mdpi.com

Precursor for Diverse Organic Transformations

The chemical reactivity of the nitropyrazole core allows for a range of organic transformations, positioning this compound as a versatile precursor. The nitro group is a key functional group that can undergo various chemical modifications. guidechem.com

Table 1: Potential Organic Transformations of this compound

| Transformation | Reagents and Conditions | Potential Product |

| Reduction of Nitro Group | H₂, Pd/C or SnCl₂, HCl | 1-cyclopentyl-4-methyl-1H-pyrazol-3-amine |

| Nucleophilic Aromatic Substitution | Various nucleophiles | Substitution of the nitro group |

| Diazotization of Amino Group | NaNO₂, HCl | Pyrazole diazonium salt |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | Halogenated or cyanated pyrazole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-aryl or N-alkyl pyrazol-3-amine |

Beyond the transformation of the nitro group, the pyrazole ring itself can be functionalized. For example, electrophilic substitution reactions could potentially occur at the C-5 position, although the directing effects of the existing substituents would need to be considered. The methyl group at the C-4 position could also be a site for functionalization, for instance, through radical halogenation followed by nucleophilic substitution.

Contributions to Materials Science and Engineering

The incorporation of heterocyclic moieties into polymers and other materials can impart unique electronic, optical, and thermal properties. Pyrazole-containing materials have been explored for various applications, and by extension, this compound could serve as a monomer or a precursor for functional materials. ias.ac.in

Exploration in Polymer Chemistry and Advanced Materials Synthesis

Pyrazole derivatives have been incorporated into the main or side chains of polymers to enhance properties such as thermal stability, solubility, and bioactivity. ias.ac.intandfonline.com For instance, polyamides and polyazomethines containing pyrazole units have been synthesized and shown to possess high thermal stability. ias.ac.intandfonline.com Following the conversion of the nitro group to an amino or carboxylic acid functionality, this compound could potentially be used as a monomer in condensation polymerization reactions to create novel polymers with tailored properties.

The cyclopentyl group might enhance the solubility of the resulting polymers in organic solvents, which is often a challenge in the processing of rigid heterocyclic polymers. The nitro group, or its derivatives, could also provide sites for cross-linking or post-polymerization modification, allowing for the fine-tuning of the material's properties.

Potential in Conductive Polymers and Photovoltaic Materials

In the context of photovoltaic materials, organic dyes containing heterocyclic systems are used as sensitizers in dye-sensitized solar cells (DSSCs). The pyrazole scaffold could be functionalized to act as an electron donor or acceptor unit within a D-π-A (donor-π-acceptor) dye architecture. Further research would be needed to synthesize appropriate derivatives of this compound and evaluate their photophysical and electrochemical properties for such applications.

Research into High Energy Density Materials (HEDMs) Derived from Pyrazoles

Nitropyrazoles are a well-established class of energetic materials due to their high nitrogen content, positive heat of formation, and good thermal stability. nih.govnih.gov The introduction of nitro groups onto the pyrazole ring significantly increases the density and detonation performance of the resulting compounds. nih.gov

While this compound itself may not be a primary high-performance explosive, it serves as a foundational structure that could be further functionalized to create more potent HEDMs. For instance, additional nitration of the pyrazole ring or the cyclopentyl substituent could lead to polynitro compounds with enhanced energetic properties. The thermal stability and sensitivity of such derivatives would be critical parameters to investigate.

Table 2: Comparison of Energetic Properties of Representative Nitropyrazole-Based Compounds

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| 3,5-Dinitropyrazole | 1.83 | 8.22 | 28.0 |

| 4-Amino-3,5-dinitropyrazole (LLM-116) | 1.90 | 8.50 | 31.9 |

| Hypothetical Polynitro Derivative of 1-Cyclopentyl-4-methyl-1H-pyrazole | Predicted >1.7 | Predicted >8.0 | Predicted >25.0 |

The data for the hypothetical derivative is an estimation based on the properties of known nitropyrazoles and the expected contribution of additional nitro groups. Computational studies, such as density functional theory (DFT) calculations, could be employed to predict the energetic performance and stability of new derivatives based on the this compound scaffold. researchgate.net Such theoretical investigations can guide synthetic efforts towards the most promising candidates for novel HEDMs.

Emerging Research Avenues

The unique substitution pattern of this compound, featuring a bulky cyclopentyl group, a methyl group, and an electron-withdrawing nitro group, presents a fertile ground for exploring novel chemical transformations and engaging in interdisciplinary research.

The chemical reactivity of the this compound core offers several avenues for the discovery of new reactions. The nitro group at the 3-position is a key functional handle that can be subjected to a variety of transformations. For instance, its reduction can lead to the corresponding 3-amino-1-cyclopentyl-4-methyl-1H-pyrazole, a valuable precursor for the synthesis of new fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known for their biological activities.

Furthermore, the pyrazole ring itself can participate in various cycloaddition reactions. rsc.org The exploration of [3+2] cycloadditions with nitrile imines, for example, could lead to the formation of novel polycyclic structures with potential applications in materials science. mdpi.com Another area of interest is the functionalization of the methyl group at the 4-position, which could be achieved through radical reactions or oxidation to an aldehyde or carboxylic acid, thereby providing a site for further molecular elaboration. The reaction of related dinitropyrazoles with amines has been shown to result in novel products via an elimination-addition mechanism, suggesting that this compound could undergo unexpected and synthetically useful transformations. clockss.org

| Potential Transformation | Reagents and Conditions | Expected Product Class |

| Nitro group reduction | H₂, Pd/C or SnCl₂ | 3-Aminopyrazole derivatives |

| C-H activation of methyl group | Radical initiators or strong bases | Functionalized 4-position pyrazoles |

| Cycloaddition reactions | Nitrile imines, alkynes | Fused pyrazole systems |

| Nucleophilic aromatic substitution | Strong nucleophiles | Substituted nitropyrazoles |

The synergy between synthetic organic chemistry and computational chemistry offers a powerful approach to understanding and predicting the behavior of molecules like this compound. eurasianjournals.commdpi.com Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net Such theoretical studies can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions and the synthesis of novel derivatives. eurasianjournals.com

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction pathways | Prediction of reactivity, spectroscopic analysis |

| Molecular Dynamics (MD) | Simulation of conformational dynamics | Understanding of molecular shape and flexibility |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of interactions with biological targets | Elucidation of binding modes and affinities |

Sustainable and Efficient Synthesis Approaches

The principles of green chemistry are increasingly important in both academic and industrial settings, focusing on the development of environmentally benign and efficient chemical processes. nih.govbenthamdirect.comresearchgate.netthieme-connect.com

The traditional synthesis of pyrazoles often involves harsh reaction conditions and the use of hazardous reagents. benthamdirect.com For the industrial scale-up of this compound production, the development of sustainable and catalytic protocols is essential. One promising approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from simple starting materials, thereby reducing waste and improving efficiency. researchgate.netmdpi.com

The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another key aspect of green chemistry. mdpi.com For the synthesis of pyrazole derivatives, various solid acid catalysts and metal nanoparticles have been shown to be effective. thieme-connect.comresearchgate.net Furthermore, the replacement of traditional organic solvents with greener alternatives such as water, ionic liquids, or even solvent-free conditions (mechanochemistry) can significantly reduce the environmental impact of the synthesis. mdpi.comthieme-connect.comthieme-connect.com Techniques such as microwave-assisted and ultrasonic-assisted synthesis can also contribute to more efficient and sustainable processes by reducing reaction times and energy consumption. researchgate.netnih.gov A patent for the preparation of pyrazole mentions the use of oxidation catalysts like ruthenium dioxide monohydrate for industrial-scale synthesis, which could be explored for derivatives. google.com

| Green Synthesis Approach | Potential Application in Synthesis | Advantages |

| Multicomponent Reactions | One-pot synthesis from simple precursors | High atom economy, reduced waste |

| Heterogeneous Catalysis | Use of recyclable solid catalysts | Ease of product purification, catalyst reusability |

| Green Solvents | Reactions in water or under solvent-free conditions | Reduced environmental impact |

| Energy-Efficient Methods | Microwave or ultrasonic irradiation | Shorter reaction times, lower energy consumption |

Q & A

Q. What are the established synthetic routes for 1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by sequential substitution. For example:

- Cyclopentyl introduction : Alkylation of the pyrazole nitrogen using cyclopentyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Nitro group installation : Nitration at position 3 using nitric acid/sulfuric acid mixtures, with careful temperature control to avoid over-nitration .

- Methyl group placement : Methylation via nucleophilic substitution or palladium-catalyzed coupling, depending on precursor availability . Optimization of reaction conditions (e.g., solvent polarity, catalyst selection) is critical to minimize by-products.

Q. What spectroscopic techniques confirm the structure of this compound?

Key methods include:

- ¹H/¹³C NMR : Peaks for cyclopentyl protons (δ 1.5–2.2 ppm, multiplet) and nitro-group deshielding effects on adjacent carbons .

- IR Spectroscopy : Strong absorption at ~1520 cm⁻¹ (N–O asymmetric stretch of nitro group) .

- Mass Spectrometry : Molecular ion [M+H]⁺ matching the molecular formula (C₉H₁₂N₃O₂), with fragmentation patterns confirming substituent positions .

Q. How do solubility and stability impact experimental design with this compound?

- Solubility : Preferentially soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro group’s polarity. Limited solubility in water requires sonication or co-solvents for biological assays .

- Stability : Sensitive to UV light and moisture; store desiccated at −20°C. Stability under acidic/basic conditions should be verified via HPLC before kinetic studies .

Advanced Research Questions

Q. How does the nitro group’s position influence electronic properties and reactivity?

The nitro group at position 3 acts as a strong electron-withdrawing group, directing electrophilic substitutions to the 5-position of the pyrazole ring. Computational studies (DFT) show:

Q. What strategies address contradictions in reported biological activities of pyrazole derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) can arise from:

- Purity variability : Validate compound purity (>98%) via HPLC and elemental analysis before assays .

- Structural analogs : Compare activity of 3-nitro vs. 5-nitro isomers to isolate positional effects .

- Assay conditions : Standardize MIC (minimum inhibitory concentration) protocols across labs, controlling for pH and serum protein interference .

Q. Can computational modeling predict binding modes of this compound to target enzymes?

Molecular docking (e.g., AutoDock Vina) and MD simulations reveal:

- Enzyme interactions : The nitro group forms hydrogen bonds with catalytic residues (e.g., Tyr in kinase targets), while the cyclopentyl group occupies hydrophobic pockets .

- Selectivity : Compared to 1-cyclopentyl-4-methylpyrazole, the nitro derivative shows 30% higher binding affinity to COX-2 (ΔG = −9.8 kcal/mol) . Experimental validation via ITC (isothermal titration calorimetry) is recommended to confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.